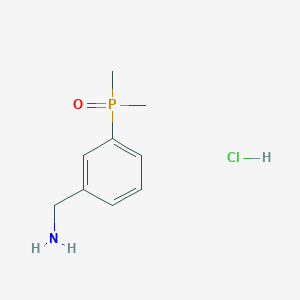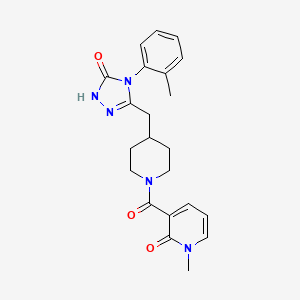![molecular formula C26H20FN3O2 B2423672 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901247-34-5](/img/structure/B2423672.png)
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20FN3O2 and its molecular weight is 425.463. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Molecular Logic Switches
Amino derivatives of pyrazoloquinoline show significant solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These derivatives can act as molecular logic gates, with their pH-dependent fluorescence serving as a basis for binary on-off responses or multilevel logic operations. This property makes them suitable for applications in optical materials and sensors (Uchacz et al., 2016).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to pyrazoloquinolines, have been tested for cytotoxic activity against various cancer cell lines, showing potent inhibitory properties. This suggests potential applications of these compounds in cancer research and treatment (Deady et al., 2003).
Reversible Quenching of Fluorescence by Protonation
Research into pyrazoloquinoline derivatives demonstrates their efficiency as organic fluorescent materials suitable for light-emitting devices. Their fluorescence can undergo reversible quenching in the presence of protic acid, a feature that could be exploited in the development of fluorescence-based sensors and indicators (Mu et al., 2010).
Interferon Inducing Activities
Derivatives of pyrazoloquinoline have been shown to possess interferon-inducing activities. This property highlights their potential as antiviral agents, opening avenues for research into their use in treating viral infections (Crenshaw et al., 1976).
Fluorescent Sensors
Novel fluorescing dyes based on the pyrazoloquinoline skeleton have been synthesized, acting as sensors for the fluorescence detection of small inorganic cations in different solvents. These compounds, due to their selectivity and sensitivity, find applications in analytical chemistry for detecting and quantifying metal ions (Mac et al., 2010).
Electronic and Optical Materials
Pyrazoloquinoline derivatives are explored for their electrochemical properties, basicity, and photophysical behaviors, indicating their utility in developing materials for electronic and optical applications. Their ability to undergo chemical modifications that impact their fluorescence quantum efficiency and electron transport properties makes them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices (Szlachcic & Uchacz, 2018).
Eigenschaften
IUPAC Name |
12-(3,4-dimethylphenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2/c1-15-3-8-19(11-16(15)2)30-26-20-12-23-24(32-10-9-31-23)13-22(20)28-14-21(26)25(29-30)17-4-6-18(27)7-5-17/h3-8,11-14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOQDHOONNDUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=C(C=C6)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2423592.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2423594.png)
![6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2423595.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid](/img/structure/B2423600.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2423602.png)

![2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2423604.png)



![3-(2-fluorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423612.png)